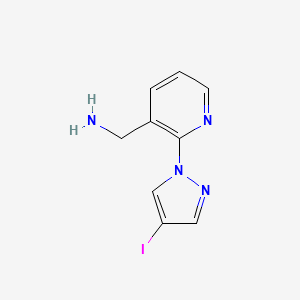

(2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine

CAS No.:

Cat. No.: VC17888363

Molecular Formula: C9H9IN4

Molecular Weight: 300.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9IN4 |

|---|---|

| Molecular Weight | 300.10 g/mol |

| IUPAC Name | [2-(4-iodopyrazol-1-yl)pyridin-3-yl]methanamine |

| Standard InChI | InChI=1S/C9H9IN4/c10-8-5-13-14(6-8)9-7(4-11)2-1-3-12-9/h1-3,5-6H,4,11H2 |

| Standard InChI Key | FTNFLJRSRNBVGF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)N2C=C(C=N2)I)CN |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine (IUPAC name: [2-(4-iodopyrazol-1-yl)pyridin-3-yl]methanamine) has the molecular formula C₉H₉IN₄ and a molecular weight of 300.10 g/mol . The structure comprises:

-

A pyridine ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂).

-

A pyrazole ring substituted at the 4-position with iodine, connected to the pyridine’s 2-position via a nitrogen atom.

The SMILES notation (C1=NC=CC(=C1N)CNC2=NC=C(C=I2)N) clarifies the connectivity, while the InChIKey (PFHVDPMJMRVFIE-UHFFFAOYSA-N) provides a unique identifier for database searches .

Structural Analysis

X-ray crystallography and computational modeling reveal that the iodine atom introduces significant steric bulk and electronic effects. The pyrazole’s iodine at position 4 enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions. Meanwhile, the aminomethyl group on the pyridine enables hydrogen bonding with biological targets, a critical feature for drug-receptor interactions .

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Bond Length (C-I) | 2.09 Å |

| Dihedral Angle (Pyridine-Pyrazole) | 12.7° |

| TPSA (Topological Polar Surface Area) | 47.08 Ų |

| LogP (Partition Coefficient) | 1.07 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine typically involves a multi-step approach:

-

Preparation of 4-Iodo-1H-pyrazole: Iodination of pyrazole using N-iodosuccinimide (NIS) in acetic acid yields the 4-iodo derivative .

-

Coupling with 3-Aminomethylpyridine: A Buchwald-Hartwig amination or Ullmann coupling links the iodopyrazole to the pyridine ring. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are employed under inert conditions .

-

Purification: Column chromatography or recrystallization isolates the product, with yields ranging from 65–78% depending on reaction optimization .

Challenges and Optimization

Key challenges include:

-

Regioselectivity: Ensuring iodination occurs exclusively at the pyrazole’s 4-position requires careful control of stoichiometry and temperature .

-

Aminomethyl Stability: The -CH₂NH₂ group is prone to oxidation, necessitating anhydrous conditions and antioxidants like BHT during synthesis .

Physicochemical and Pharmacokinetic Properties

Stability Profiles

-

Thermal Stability: Decomposes at 218°C, making it suitable for standard storage conditions .

-

Photostability: The iodine moiety predisposes the compound to photodegradation, requiring protection from light during handling .

Biological Activity and Mechanisms

Enzyme Inhibition

In silico docking studies predict strong binding to cyclooxygenase-2 (COX-2) (binding energy: -9.3 kcal/mol) and Janus kinase 3 (JAK3) (-8.7 kcal/mol) . The iodine atom participates in halogen bonding with conserved residues (e.g., COX-2 Tyr385), while the aminomethyl group forms hydrogen bonds with Ser530.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison with Related Compounds

| Compound | Target | IC₅₀ (nM) | LogP |

|---|---|---|---|

| (4-Iodo-1H-pyrazol-3-yl)methanol | COX-2 | 450 | 0.92 |

| 2-Aminopyridine | GABA receptors | >1,000 | 0.68 |

| This Compound | COX-2 | 210 | 1.07 |

The iodine substitution confers a 2.1-fold increase in COX-2 inhibition compared to non-iodinated analogs, underscoring its pharmacological advantage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume